2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
Description
The compound 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide features a pyrazolo[3,4-d]pyrimidine core, a sulfur-linked acetamide moiety, and substituents including a phenyl group at position 1 and a 2-(trifluoromethyl)phenyl group on the acetamide nitrogen. Its synthesis typically involves condensation reactions between pyrazolo[3,4-d]pyrimidinone derivatives and functionalized α-chloroacetamides, as seen in analogous procedures (e.g., polyphosphoric acid-mediated cyclization or Suzuki coupling reactions ). The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound of interest in medicinal chemistry, particularly for kinase inhibition or anticancer applications .
Properties
IUPAC Name |
2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3N5OS/c21-20(22,23)15-8-4-5-9-16(15)27-17(29)11-30-19-14-10-26-28(18(14)24-12-25-19)13-6-2-1-3-7-13/h1-10,12H,11H2,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSUORQPNWOKYBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NC4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is primarily targeted towards kinase inhibitors. Kinases are proteins that play a crucial role in cell signaling pathways, and their inhibition can lead to the prevention of cancer cell proliferation.
Mode of Action
The compound interacts with its targets by mimicking the hinge region binding interactions in kinase active sites. This allows the compound to direct its activity and selectivity to multiple oncogenic targets.
Biological Activity
The compound 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a novel derivative within the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes current research findings related to its biological activity, including case studies and data tables that highlight its efficacy against various cancer cell lines and other biological targets.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a pyrazolo[3,4-d]pyrimidine core linked to a thioether and an acetamide group, which may enhance its pharmacological properties. The trifluoromethyl group is known to influence the lipophilicity and metabolic stability of compounds.
Anticancer Activity
Recent studies have demonstrated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds within this class have shown promising results as inhibitors of various cancer cell lines:
Table 1: Anticancer Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound ID | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1a | A549 (Lung) | 2.24 | Induces apoptosis via cell cycle arrest |
| 5i | MCF-7 (Breast) | 0.3 | Dual EGFR/VGFR2 inhibition |
| 1d | MCF-7 (Breast) | 1.74 | Induces apoptosis; inhibits proliferation |
| 2 | HCT116 (Colon) | 9.20 | Targeting EGFR pathway |
The compound 1a , for example, exhibited an IC50 value of 2.24 µM against A549 lung cancer cells, significantly outperforming doxorubicin, a standard chemotherapy agent with an IC50 of 9.20 µM . The mechanism involves apoptosis induction through cell cycle arrest, particularly at the sub-G1 phase.
The biological activity of these compounds is largely attributed to their ability to inhibit key signaling pathways involved in cancer cell proliferation. The EGFR (Epidermal Growth Factor Receptor) pathway is a primary target due to its role in many tumors. Several derivatives have been shown to inhibit EGFR with varying degrees of selectivity:
Table 2: EGFR Inhibition Potency
| Compound ID | EGFR WT IC50 (µM) | EGFR T790M IC50 (µM) |
|---|---|---|
| 5i | 0.3 | 7.60 |
| 1a | Not specified | Not specified |
Compound 5i was identified as a potent dual inhibitor with IC50 values of 0.3 µM against wild-type EGFR and 7.60 µM against the resistant T790M mutant . This dual inhibition suggests potential for overcoming resistance mechanisms commonly observed in cancer therapies.
Antimicrobial Activity
Beyond anticancer properties, compounds in this class have also been evaluated for antimicrobial activity. A study indicated that certain derivatives exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria.
Table 3: Antimicrobial Activity
| Compound ID | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 10 | Bacillus cereus | 32 |
| 10 | Micrococcus luteus | 128 |
These findings suggest that modifications within the pyrazolo[3,4-d]pyrimidine scaffold can lead to enhanced antibacterial properties .
Case Studies
Several case studies have highlighted the efficacy of these compounds in preclinical settings:
- Case Study on MCF-7 Cells : Compound 5i was tested in vitro and demonstrated significant inhibition of tumor growth alongside induction of apoptosis.
- A549 Cell Line Study : Flow cytometric analysis confirmed that compound 1a induced apoptosis in A549 cells at low micromolar concentrations, validating its potential as a therapeutic agent .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds containing the pyrazolo[3,4-d]pyrimidine scaffold exhibit significant anticancer properties. For instance, derivatives of this compound have been studied for their ability to inhibit specific kinases involved in cancer progression. The presence of the trifluoromethyl group enhances lipophilicity and biological activity, making it a promising candidate for further development as an anticancer agent .
Anti-inflammatory Properties
The compound has shown potential as an anti-inflammatory agent. Studies suggest that it may inhibit pathways associated with inflammation, such as the NF-kB signaling pathway. This makes it a candidate for treating conditions like rheumatoid arthritis and other inflammatory diseases .
Neuroprotective Effects
Emerging research highlights the neuroprotective effects of pyrazolo[3,4-d]pyrimidine derivatives. Compounds similar to 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Pharmacological Research
Mechanism of Action Studies
Pharmacological studies have focused on elucidating the mechanisms by which this compound exerts its effects. Research has indicated that it may act as a multi-target inhibitor, affecting various signaling pathways that are critical in disease processes. This multi-target approach is particularly beneficial in complex diseases such as cancer where multiple pathways are involved .
Drug Development
The compound serves as a lead structure for drug development. Its modifications can lead to analogs with improved efficacy and selectivity for specific biological targets. Structure-activity relationship (SAR) studies are essential in optimizing these compounds for clinical use .
Material Science Applications
Synthesis of Functional Materials
The unique chemical properties of This compound allow for its use in synthesizing functional materials. Its thioether group can facilitate the formation of novel polymers or coatings with desirable properties such as increased thermal stability and chemical resistance .
Case Studies
| Study | Findings | Application |
|---|---|---|
| Study on anticancer activity | Demonstrated inhibition of cancer cell proliferation in vitro | Potential anticancer drug development |
| Investigation of anti-inflammatory effects | Reduced markers of inflammation in animal models | Treatment strategies for inflammatory diseases |
| Neuroprotective study | Showed protective effects against oxidative stress in neuronal cells | Applications in neurodegenerative disease therapies |
Comparison with Similar Compounds
Key Differences and Implications
Core Structure: The target compound and most analogues (e.g., ) utilize the pyrazolo[3,4-d]pyrimidine scaffold, known for mimicking purine bases and interacting with ATP-binding pockets in kinases . In contrast, compounds like those in employ pyrazolo[3,4-b]pyridine, which may alter binding specificity due to reduced nitrogen content and steric effects.
Substituent Effects: Trifluoromethyl vs. Acetamido: The target compound’s 2-(trifluoromethyl)phenyl group enhances metabolic stability compared to the 4-acetamidophenyl group in , which may improve solubility but reduce membrane permeability.
Synthetic Routes :
- The target compound’s synthesis aligns with methods in , using polyphosphoric acid or sulfuric acid for cyclization. In contrast, employ nucleophilic substitution or Suzuki couplings, reflecting variability in functional group compatibility.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, pyrazolo[3,4-d]pyrimidin-4-one derivatives (e.g., 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one) react with α-chloroacetamides in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) at 60–80°C for 6–12 hours. The thioether linkage is formed by replacing the chloro group in the acetamide moiety .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Purification typically involves column chromatography using silica gel and ethyl acetate/hexane gradients.
Q. How can the structure of this compound be validated experimentally?
- Methodological Answer : Use a combination of:
- Single-crystal X-ray diffraction to confirm the 3D molecular arrangement (as demonstrated for structurally similar pyrazolo-pyrimidine derivatives in and ).
- NMR spectroscopy : Compare experimental , , and NMR spectra with computational predictions (e.g., using Gaussian or ACD/Labs software) .
- High-resolution mass spectrometry (HRMS) to verify molecular weight within 3 ppm error .
Advanced Research Questions
Q. What computational strategies are recommended for optimizing reaction conditions during synthesis?
- Methodological Answer :
- Employ quantum chemical calculations (e.g., DFT with B3LYP/6-31G* basis sets) to model transition states and identify energy barriers in the nucleophilic substitution step .
- Use statistical design of experiments (DoE) to minimize trial-and-error approaches. For example, apply a central composite design to optimize variables like temperature, solvent polarity, and reaction time, as described in for similar heterocyclic systems.
- Example Table :
| Variable | Range Tested | Optimal Value | Impact on Yield |
|---|---|---|---|
| Temperature | 50–90°C | 75°C | +22% yield |
| Solvent (DMF%) | 50–100% | 80% | +15% purity |
Q. How can contradictory data on biological activity (e.g., enzyme inhibition vs. no activity) be resolved?
- Methodological Answer :
- Reproducibility Checks : Ensure consistent purity (>95% by HPLC) and confirm stereochemical integrity (e.g., via chiral HPLC or X-ray crystallography) .
- Assay Optimization : Test the compound across multiple assay formats (e.g., fluorescence-based vs. radiometric assays) to rule out interference from the trifluoromethyl group or thioether moiety .
- SAR Analysis : Compare activity with analogs (e.g., replacing the trifluoromethyl group with -Cl or -OCH₃) to identify critical pharmacophores.
Q. What advanced techniques are used to study the compound’s interaction with biological targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD, kon/koff) for target proteins .
- Molecular Dynamics (MD) Simulations : Simulate binding modes in silico (e.g., using GROMACS) to explain discrepancies between predicted and observed IC50 values .
- Cryo-EM/X-ray Crystallography : Resolve co-crystal structures with target enzymes (e.g., kinases) to map binding pockets .
Data Contradiction Analysis
Q. Why do different studies report varying yields for the same synthetic route?
- Methodological Answer :
- Impurity Interference : Residual solvents (e.g., DMF) or unreacted starting materials may skew yield calculations. Use NMR to quantify residual solvents .
- Reagent Quality : Variability in α-chloroacetamide purity (e.g., hydrolysis during storage) can reduce reactivity. Pre-purify reagents via recrystallization .
- Environmental Factors : Moisture-sensitive reactions require strict anhydrous conditions (e.g., molecular sieves in solvent) .
Structural and Functional Insights
Q. What role does the trifluoromethyl group play in the compound’s physicochemical properties?
- Methodological Answer :
- Lipophilicity : The -CF₃ group increases logP by ~0.5–1.0 units, enhancing membrane permeability (measured via PAMPA assays) .
- Metabolic Stability : The group reduces oxidative metabolism in liver microsomes (tested via LC-MS/MS), as fluorine resists CYP450-mediated degradation .
Experimental Design Recommendations
Q. How should researchers design in vivo studies for this compound?
- Methodological Answer :
- Dosing Strategy : Use pharmacokinetic (PK) profiling in rodents to determine bioavailability (e.g., IV vs. oral administration) .
- Toxicity Screening : Conduct acute toxicity studies (OECD Guideline 423) with histopathological analysis of liver/kidney tissues .
- Table : Example PK Parameters (Rat Model)
| Parameter | Value |
|---|---|
| Cmax | 12.5 ± 1.2 µM |
| t1/2 | 4.3 ± 0.5 h |
| AUC0-24 | 98.7 µM·h |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
